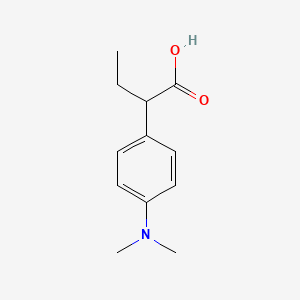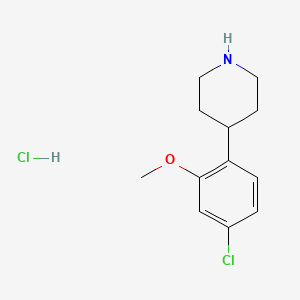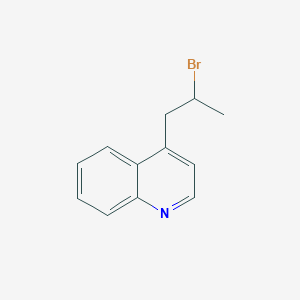![molecular formula C8H8F3NO B13604303 4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene](/img/no-structure.png)
4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a hydroxyamino methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene typically involves the introduction of the trifluoromethyl group and the hydroxyamino methyl group onto the benzene ring. One common method involves the reaction of 4-(Trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(Trifluoromethyl)-1-[(nitroso)methyl]benzene or 4-(Trifluoromethyl)-1-[(nitro)methyl]benzene.
Reduction: Formation of 4-(Trifluoromethyl)-1-[(amino)methyl]benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyamino group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)aniline
- 4-(Trifluoromethyl)phenol
Comparison: 4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene is unique due to the presence of both the trifluoromethyl and hydroxyamino methyl groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, 4-(Trifluoromethyl)benzaldehyde lacks the hydroxyamino group, which limits its reactivity and potential applications. Similarly, 4-(Trifluoromethyl)aniline and 4-(Trifluoromethyl)phenol have different functional groups, leading to variations in their chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C8H8F3NO |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
N-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-4,12-13H,5H2 |
InChI-Schlüssel |
XBVCFMXLPMBKCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)


